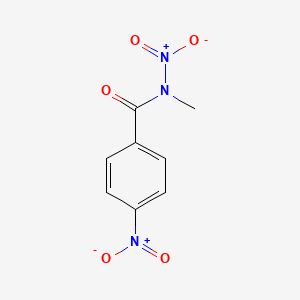
Benzamide, N-methyl-N,4-dinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-methyl-N,4-dinitro- is an organic compound with the molecular formula C8H8N2O4 It is a derivative of benzamide, where the amide nitrogen is substituted with a methyl group and the benzene ring is substituted with two nitro groups at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-methyl-N,4-dinitro- typically involves the nitration of N-methylbenzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of Benzamide, N-methyl-N,4-dinitro- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of solid acid catalysts, such as diatomite earth immobilized with Lewis acidic ionic liquids, can enhance the efficiency of the nitration process .
Types of Reactions:
Oxidation: Benzamide, N-methyl-N,4-dinitro- can undergo oxidation reactions, particularly at the methyl group attached to the nitrogen atom. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro groups in Benzamide, N-methyl-N,4-dinitro- can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of N-methyl-N,4-dinitrobenzoic acid.
Reduction: Formation of N-methyl-N,4-diaminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Benzamide, N-methyl-N,4-dinitro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may have applications in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals. .
Mechanism of Action
The mechanism of action of Benzamide, N-methyl-N,4-dinitro- involves its interaction with biological molecules. The nitro groups can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with proteins and enzymes, potentially inhibiting their activity. The compound’s ability to form hydrogen bonds and π-π interactions with aromatic residues in proteins contributes to its biological activity .
Comparison with Similar Compounds
N-methylbenzamide: Lacks the nitro groups, making it less reactive in redox reactions.
N,N-dimethylbenzamide: Contains an additional methyl group on the nitrogen, altering its steric properties.
4-nitrobenzamide: Contains only one nitro group, affecting its reactivity and biological activity.
Uniqueness: Benzamide, N-methyl-N,4-dinitro- is unique due to the presence of two nitro groups, which significantly enhance its reactivity in chemical reactions. This makes it a valuable compound for various synthetic and research applications. Its ability to undergo multiple types of reactions and form stable complexes with biological molecules sets it apart from other similar compounds .
Properties
CAS No. |
59476-41-4 |
|---|---|
Molecular Formula |
C8H7N3O5 |
Molecular Weight |
225.16 g/mol |
IUPAC Name |
N-methyl-N,4-dinitrobenzamide |
InChI |
InChI=1S/C8H7N3O5/c1-9(11(15)16)8(12)6-2-4-7(5-3-6)10(13)14/h2-5H,1H3 |
InChI Key |
AUIHJYXYTLEALC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





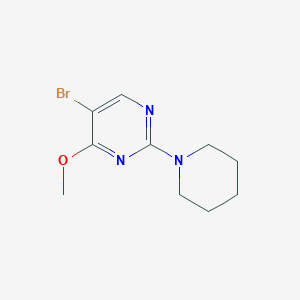
![8-Oxo-7-[2-(2-phosphonophenyl)hydrazinylidene]-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B14620412.png)
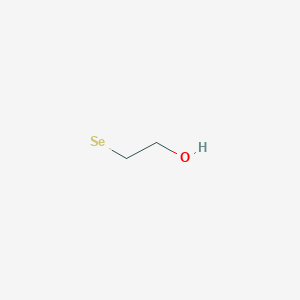
![Dodecyl[(2-fluorophenyl)methyl]methylsulfanium chloride](/img/structure/B14620421.png)
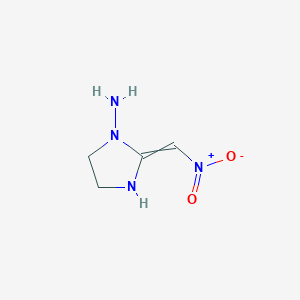

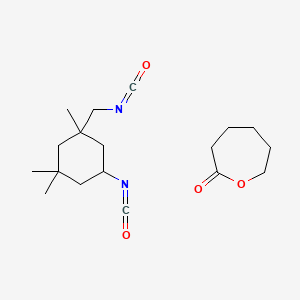
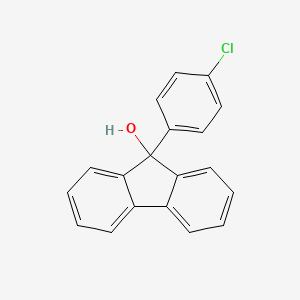
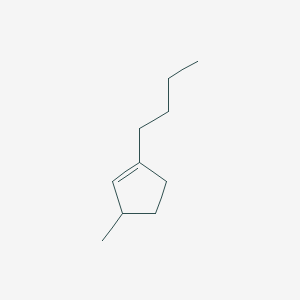
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, (1S,2S,4S)-](/img/structure/B14620451.png)
![Dimethyl [2-(4-bromophenyl)-2-oxoethyl]phosphonate](/img/structure/B14620454.png)
